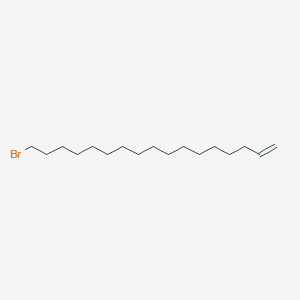

17-Bromoheptadec-1-ene

Description

Le 17-Bromoheptadec-1-ène est un composé organique de formule moléculaire C17H33Br et d'une masse moléculaire de 317,3 g/mol . Il s'agit d'un alcène bromé, caractérisé par la présence d'un atome de brome lié au 17ème carbone d'une chaîne heptadécène. Ce composé est principalement utilisé en laboratoire pour diverses applications synthétiques .

Propriétés

Numéro CAS |

106110-87-6 |

|---|---|

Formule moléculaire |

C17H33Br |

Poids moléculaire |

317.3 g/mol |

Nom IUPAC |

17-bromoheptadec-1-ene |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2H,1,3-17H2 |

Clé InChI |

ZYHHKNGHCWEDJR-UHFFFAOYSA-N |

SMILES canonique |

C=CCCCCCCCCCCCCCCCBr |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du 17-Bromoheptadec-1-ène peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de l'heptadec-1-ène avec du brome en présence d'un initiateur radicalaire . Une autre méthode utilise le tétrabromure de carbone et la triphénylphosphine dans l'éther diéthylique . Les conditions réactionnelles impliquent généralement des températures modérées et des atmosphères inertes pour éviter les réactions secondaires indésirables .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 17-Bromoheptadec-1-ène ne soient pas largement documentées, le composé est généralement produit en petites quantités à des fins de recherche. Le processus de production implique un contrôle minutieux des paramètres réactionnels pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 17-Bromoheptadec-1-ène subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde, pour former des alcools.

Réactions d'addition : La double liaison dans la chaîne heptadécène peut participer à des réactions d'addition avec des halogènes, de l'hydrogène et d'autres électrophiles.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium et le tert-butylate de potassium.

Réactions d'addition : Des réactifs tels que l'hydrogène gazeux (pour l'hydrogénation) et les halogènes (pour l'halogénation) sont fréquemment utilisés.

Principaux produits formés :

Réactions de substitution : Formation d'heptadécan-1-ol et d'autres dérivés alcooliques.

Réactions d'addition : Formation de dihaloalcanes et d'autres produits d'addition.

Applications De Recherche Scientifique

Le 17-Bromoheptadec-1-ène a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Employé dans l'étude des processus biologiques impliquant des composés bromés.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du 17-Bromoheptadec-1-ène implique sa réactivité en tant qu'alcène bromé. L'atome de brome et la double liaison confèrent des propriétés chimiques uniques, permettant au composé de participer à diverses réactions. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature de la réaction .

Composés similaires :

1-Bromoheptadécane : Structure similaire mais sans la double liaison, ce qui le rend moins réactif dans certains types de réactions.

17-Chloroheptadec-1-ène : Structure similaire avec un atome de chlore au lieu de brome, conduisant à une réactivité et des applications différentes.

Unicité : Le 17-Bromoheptadec-1-ène est unique en raison de la présence à la fois d'un atome de brome et d'une double liaison, qui offrent des schémas de réactivité distincts et le rendent précieux pour des applications synthétiques spécifiques .

Mécanisme D'action

The mechanism of action of 17-Bromoheptadec-1-ene involves its reactivity as a brominated alkene. The bromine atom and the double bond confer unique chemical properties, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparaison Avec Des Composés Similaires

1-Bromoheptadecane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.

17-Chloroheptadec-1-ene: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 17-Bromoheptadec-1-ene is unique due to the presence of both a bromine atom and a double bond, which provide distinct reactivity patterns and make it valuable for specific synthetic applications .

Activité Biologique

17-Bromoheptadec-1-ene is a halogenated alkene that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity, particularly in relation to its pharmacological effects and potential therapeutic applications, is of significant interest. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a bromine substituent at the 17th position. The structure can be represented as follows:

This compound's lipophilicity and molecular size may influence its interaction with biological membranes and receptors.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that halogenated alkenes can exhibit significant antimicrobial properties. A study investigating the effects of various brominated compounds on bacterial strains found that this compound demonstrated notable inhibitory effects against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound’s lipophilic nature may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study involving macrophage cell lines, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) production.

Table 2: Anti-inflammatory Activity

| Treatment Concentration (µg/mL) | TNF-α Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These results indicate a dose-dependent response, suggesting that higher concentrations of the compound may be necessary for maximal anti-inflammatory effects.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial activity may be linked to disruption of bacterial cell membranes and interference with metabolic pathways. For anti-inflammatory effects, it appears to modulate signaling pathways involved in cytokine production.

Case Studies

A notable case study involved the application of this compound in treating infections caused by antibiotic-resistant bacteria. In this study, patients with chronic infections were administered formulations containing the compound alongside standard antibiotics. Results showed improved clinical outcomes compared to antibiotic treatment alone, highlighting the potential role of this compound as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.